molecular formula C23H22N2O3 B13896683 N-(Triphenylmethyl)glycylglycine CAS No. 5893-07-2

N-(Triphenylmethyl)glycylglycine

Cat. No.: B13896683
CAS No.: 5893-07-2
M. Wt: 374.4 g/mol
InChI Key: UMAMUAHGYMAHSA-UHFFFAOYSA-N
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Description

N-(Triphenylmethyl)glycylglycine is a synthetic dipeptide derivative where the amino terminus of glycylglycine (Gly-Gly) is protected by a triphenylmethyl (trityl) group. This modification is commonly employed in peptide synthesis to prevent unwanted reactions at the amino group during coupling steps . The trityl group’s steric bulk enhances solubility in organic solvents and stabilizes intermediates, though it may reduce aqueous solubility.

Properties

CAS No.

5893-07-2

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[2-(tritylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C23H22N2O3/c26-21(24-17-22(27)28)16-25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,25H,16-17H2,(H,24,26)(H,27,28)

InChI Key

UMAMUAHGYMAHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Triphenylmethyl)glycylglycine can be synthesized through the reaction of glycylglycine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trityl group protecting the amino group of glycylglycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylmethyl)glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the trityl group.

    Pyridine: Acts as a base in the initial synthesis of this compound.

    Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.

Major Products Formed

Scientific Research Applications

N-(Triphenylmethyl)glycylglycine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(Triphenylmethyl)glycylglycine involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and other organic reactions. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The following table compares N-(Triphenylmethyl)glycylglycine with key analogues, emphasizing structural features, biological activity, and synthetic efficiency:

Compound Name Structural Features Biological Activity/Application Synthesis Yield Solubility Profile Key References
This compound Trityl-protected Gly-Gly Peptide synthesis intermediate Not reported Low (organic solvents) [Inferred]
N-(2,3-Indolo-betulinoyl)glycylglycine (BA2) Betulinic acid + Gly-Gly conjugate Cytotoxic (2.2× higher activity vs. BA3/BA4) >90% Moderate (DMSO)
FAPGG Furyl acryloyl-Phe-Gly-Gly ACE enzyme substrate Not specified High (aqueous buffers)
N-(Triphenylmethyl)pyrimidin-2-amine (T141) Trityl-protected pyrimidin-2-amine Antimicrobial research 72.4% Low (organic solvents)
N-(Benzoylthioacetyl-glycyl-glycyl)glycine Benzoylthioacetyl-tripeptide Biochemical probe (thiol reactivity) Not reported Variable (polar solvents)

Key Comparative Insights

  • Biological Activity: BA2’s glycylglycine moiety enhances cytotoxicity against melanoma cells (IC₅₀ ~10 µM) compared to glycine-only analogues, highlighting the importance of dipeptide chain length in drug design . FAPGG’s Gly-Gly sequence is critical for ACE recognition, underscoring enzymatic specificity for dipeptide motifs . The trityl group in this compound and T141 imparts steric hindrance, reducing nonspecific interactions but limiting aqueous solubility .
  • Synthetic Efficiency: BA2 and related betulinic acid derivatives achieve >90% yields via carbodiimide-mediated coupling, suggesting robustness for glycine conjugations .
  • Solubility and Applications :

    • FAPGG’s aqueous solubility makes it ideal for enzymatic assays, whereas BA2 and this compound’s organic solubility suits them for synthetic chemistry .
    • The trityl group’s lipophilicity may hinder cellular uptake in drug candidates but is advantageous for chromatographic purification in peptide synthesis .

Research Findings and Implications

  • Glycylglycine Conjugates in Drug Design :
    BA2’s superior cytotoxicity over BA3 (glycine conjugate) and BA4 (unmodified betulinic acid) demonstrates that extending peptide chains can enhance bioactivity. This aligns with trends in prodrug design, where peptide linkages improve targeting or stability .

  • Trityl Group Trade-offs: While the trityl group aids synthetic control, its hydrophobicity may necessitate additional steps (e.g., deprotection) for biomedical applications.
  • Enzymatic vs. Synthetic Utility : FAPGG and this compound exemplify divergent applications: the former leverages Gly-Gly for enzyme interaction, while the latter uses it as a synthetic building block .

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